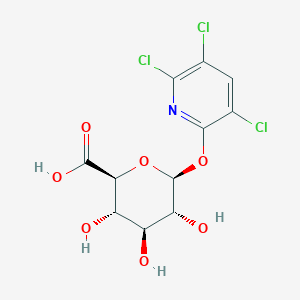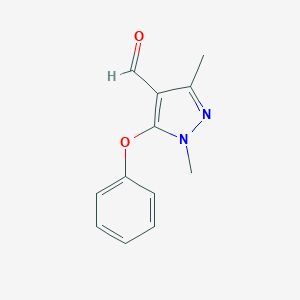
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Overview
Description
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde: is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is a white crystalline solid with a melting point of 133-134°C and is insoluble in water but soluble in organic solvents like methanol and ethanol . This compound is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Method 1: Dissolve 50g of 1,3-dimethyl-5-phenoxy-4-formylpyrazole in 200mL of methanol. Add 16g of hydroxylamine hydrochloride and 16g of potassium hydroxide in 50mL of water. React at 60°C for 1 hour.
Method 2: React phenol with 1,3-dimethyl-5-chloro-4-formylpyrazole in dimethylformamide (DMF) at 100°C for 4 hours.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Biology:
The compound is used in the synthesis of bioactive molecules that can interact with biological systems .
Medicine:
It is used in the development of pharmaceutical compounds with potential therapeutic effects .
Industry:
The compound is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of bioactive molecules, which can interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific bioactive molecule being synthesized .
Comparison with Similar Compounds
- 1,3-Dimethyl-5-phenoxy-4-formylpyrazole .
- 1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime .
- 1,3-Dimethyl-5-phenoxy-4-oxime .
Uniqueness:
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various bioactive molecules . Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPDOWYSKMISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427663 | |
| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109925-10-2 | |
| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



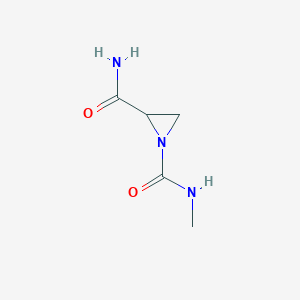
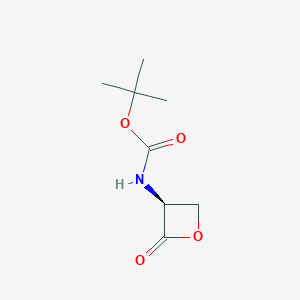
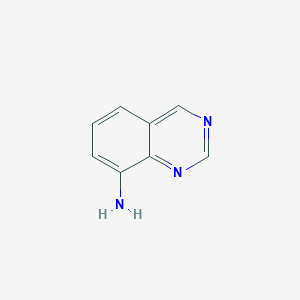
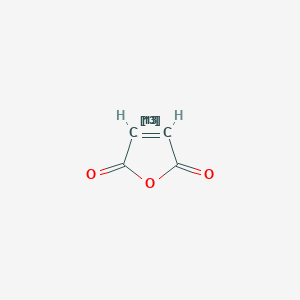
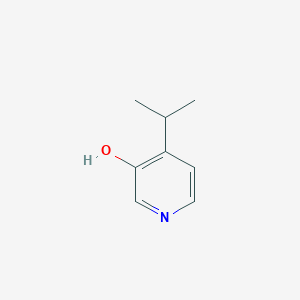
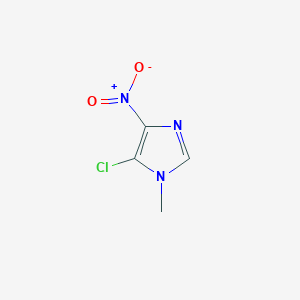
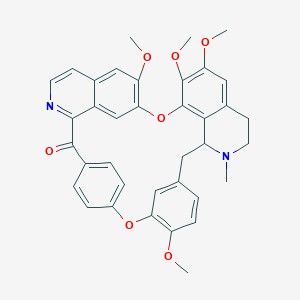
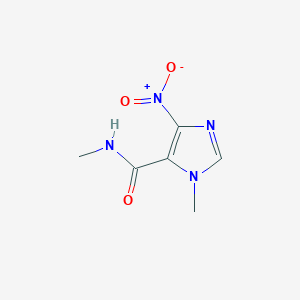
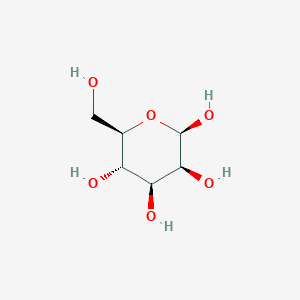
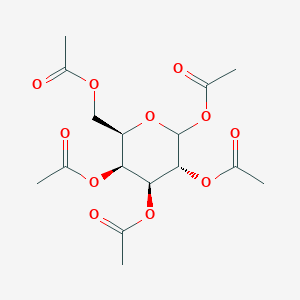
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
